![molecular formula C25H27N3O2 B5112160 N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide](/img/structure/B5112160.png)
N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide
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Overview
Description
N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide, also known as compound 9, is a synthetic compound that has gained attention in the scientific community due to its potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in disease progression. In cancer research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 has been shown to inhibit the enzyme HDAC6, which is involved in the growth and survival of cancer cells. In Alzheimer's disease research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In inflammation research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Compound 9 has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 has been shown to reduce oxidative stress and improve mitochondrial function. In inflammation research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 has been shown to reduce pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 in lab experiments include its high purity, high yield, and potential in treating various diseases. However, the limitations include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 include studying its potential in treating other diseases, optimizing its synthesis method, and conducting clinical trials.
Synthesis Methods
The synthesis of N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 involves a multistep process starting with the reaction of indole-2-carboxylic acid with 3-bromoaniline to form an intermediate. This intermediate is then reacted with 4-pentenoic acid and piperidine to form the final product, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9. The synthesis method has been optimized to yield high purity and high yield of the N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide.
Scientific Research Applications
Compound 9 has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 has been shown to have neuroprotective effects and improve cognitive function in animal models. In inflammation research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide 9 has been shown to reduce inflammation and pain in animal models.
properties
IUPAC Name |
N-[3-(1H-indol-2-yl)phenyl]-1-pent-4-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-2-3-11-24(29)28-14-12-18(13-15-28)25(30)26-21-9-6-8-19(16-21)23-17-20-7-4-5-10-22(20)27-23/h2,4-10,16-18,27H,1,3,11-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDPJBLUCPYVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide |
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